
tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting the central nervous system. Its piperidine structure is known to interact with various biological targets, making it a valuable compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound’s piperidine structure allows it to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptors targeted .
Comparison with Similar Compounds
- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the cyclopropylamino group and the tert-butyl ester functionality confer distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-12(11-17)8-9-16-13-6-7-13/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
QCCRXHYQNROSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


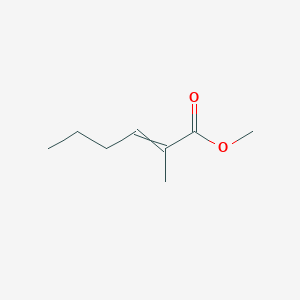
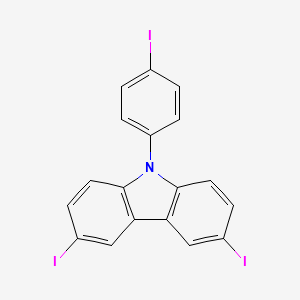
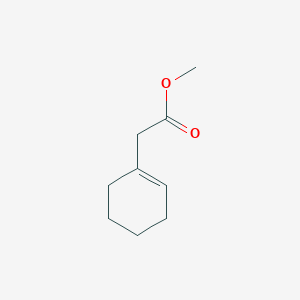
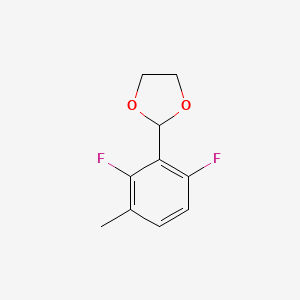
![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
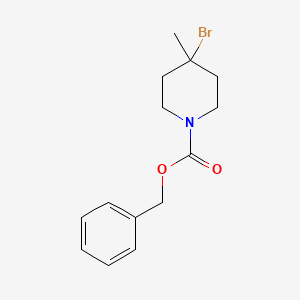
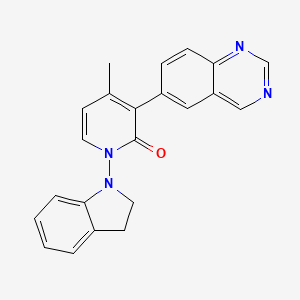
![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)
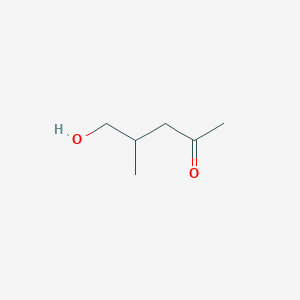
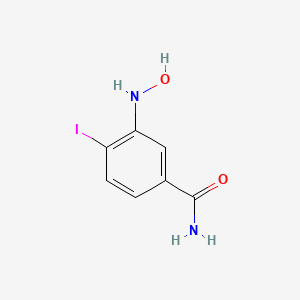
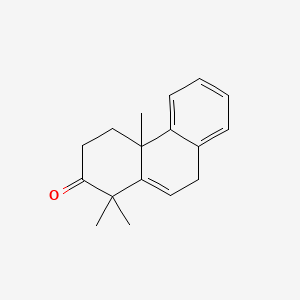
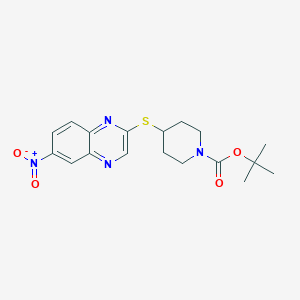
![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)
